Primuline

Übersicht

Beschreibung

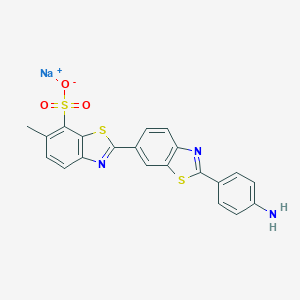

Primuline, also known as Direct Yellow 7, Carnotine, or C.I. 49010, is a dye containing the benzothiazole ring system. It is a substantive cotton dye known for its fluorescent properties and is typically available as a sodium salt . This compound is used in various applications, including as a fluorescent dye in biological research and as a staining agent in thin-layer chromatography.

Vorbereitungsmethoden

Primuline is synthesized from dehydrothiotoluidine, which is obtained by heating para-toluidine with sulfur for eighteen hours at 180–190 °C and then for a further six hours at 200–220 °C . Dehydrothiotoluidine is not itself a dye-stuff, but if the heating is carried out at a higher temperature in the presence of more sulfur, a base is formed, which gives this compound yellow upon sulfonation . Industrial production methods involve similar processes, ensuring the consistent quality and purity of the dye.

Analyse Chemischer Reaktionen

Primuline undergoes various chemical reactions, including:

Substitution: This compound can be diazotized on the fiber and then developed with other components, yielding a series of ingrain colors.

Methylation: Thioflavin T is obtained by the methylation of dehydrothiotoluidine with methanol in the presence of hydrochloric acid.

Common reagents used in these reactions include sulfur, methanol, hydrochloric acid, and bleaching powder. The major products formed from these reactions are various dyes with distinct colors and properties.

Wissenschaftliche Forschungsanwendungen

Detection of Lipids

Primuline is extensively used for the detection of different lipid classes due to its sensitivity and specificity. It allows researchers to visualize lipid spots on TLC plates under UV light, facilitating the identification and quantification of lipids in complex mixtures.

Table 1: Comparison of Lipid Detection Methods Using this compound

| Method | Sensitivity | Non-destructive | Application Area |

|---|---|---|---|

| TLC | High | Yes | Lipid profiling |

| HPLC | Very High | Yes | Quantitative analysis |

| Fluorescence | High | Yes | Detection in various matrices |

Case Study: Analysis of Edible Caterpillars

A study demonstrated the effectiveness of this compound in separating neutral lipids from edible caterpillars using TLC. The method involved derivatization with this compound followed by visualization under UV light, allowing for clear identification of lipid classes based on their Rf values .

Figure 1: Separation of Neutral Lipids Using this compound

Separation Example

High-Performance Liquid Chromatography (HPLC)

In HPLC applications, this compound serves as a pre-impregnated reagent on silica gel plates, enhancing the detection capabilities for various analytes. Its fluorescence properties allow for sensitive detection even at low concentrations .

Table 2: HPLC Applications Utilizing this compound

| Application | Detection Limit | Analytes Detected |

|---|---|---|

| Quantitative Analysis | 0.1 ng/mL | Lipids, metabolites |

| Qualitative Analysis | 0.01 ng/mL | Bioactive compounds |

Case Study: Screening Bioactive Components

A recent study utilized HPLC coupled with fluorescence detection to analyze bioactive components in rat plasma after administering Jitai tablets. This compound was employed to enhance the sensitivity of detection, leading to the identification of multiple absorbed components and metabolites .

Advantages

- Sensitivity : this compound provides high sensitivity for lipid detection.

- Non-destructive : It allows for the analysis without altering the sample.

- Versatility : Applicable in various chromatographic techniques.

Limitations

- Specificity : While effective for lipids, it may not be suitable for all types of compounds.

- Stability : The stability of this compound under certain conditions can affect results.

Wirkmechanismus

Primuline exerts its effects primarily through its fluorescent properties. When exposed to ultraviolet light, this compound emits fluorescence, which can be used to visualize and quantify various biological and chemical substances. The molecular targets and pathways involved include the interaction of this compound with hydrocarbon chains in lipid molecules, leading to increased fluorescent emission .

Vergleich Mit ähnlichen Verbindungen

Primuline is unique due to its benzothiazole ring system and its ability to emit fluorescence. Similar compounds include:

Thioflavin T: Obtained by the methylation of dehydrothiotoluidine with methanol in the presence of hydrochloric acid.

Thioflavin S: Results from the methylation of dehydrothiotoluidine with sulfonic acid.

Chloramine Yellow: Produced by the oxidation of this compound with bleaching powder or lead peroxide in an alkaline solution.

These compounds share similar synthetic routes and applications but differ in their specific chemical structures and properties.

Biologische Aktivität

Primuline, a yellow dye derived from the plant source Primula, has garnered attention for its diverse biological activities, particularly in the context of antiviral research and lipid interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in medical research, and specific case studies that highlight its significance.

Overview of this compound

This compound (CHNOS) is a fluorescent dye commonly used in histological studies and lipid research. Its ability to bind non-covalently to various biomolecules makes it a valuable tool in biochemical assays. Recent studies have revealed that this compound and its derivatives exhibit significant antiviral properties, particularly against the Hepatitis C virus (HCV).

1. Inhibition of HCV NS3 Helicase

This compound derivatives have been shown to inhibit the activity of the NS3 helicase of HCV, which is crucial for viral replication. Research indicates that certain derivatives stimulate ATP hydrolysis by binding near specific residues in the NS3 helicase, enhancing its activity under certain conditions. This unique mechanism sets this compound apart from other helicase inhibitors that typically compete with nucleic acids for binding sites.

- Key Findings :

2. Fluorescent Properties

This compound's fluorescent properties allow it to be used as a probe for detecting lipid interactions. The fluorescence intensity varies with the length of hydrocarbon chains in lipids, making it useful for quantifying lipid species in various biological systems .

Case Study 1: Antiviral Activity Against HCV

A study focused on synthesizing this compound derivatives and evaluating their efficacy against HCV NS3 helicase demonstrated that several compounds significantly inhibited both RNA and DNA unwinding activities. Notably, some derivatives were found to be potent inhibitors of RNA-stimulated ATP hydrolysis catalyzed by related proteins from other viruses such as Dengue .

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 5 ± 2 | Inhibits NS3 helicase |

| Derivative B | 10 ± 3 | Disrupts replicase structures |

| Derivative C | 15 ± 4 | Non-specific inhibition |

Case Study 2: Lipid Interaction Studies

In lipidomics studies, this compound has been utilized to quantify sphingolipids and other lipid classes using high-performance thin-layer chromatography (HPTLC). The results indicated that this compound's fluorescence response is influenced by the chain length of hydrocarbon lipids, providing insights into lipid metabolism and cellular processes such as autophagy .

Eigenschaften

IUPAC Name |

sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S3.Na/c1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12;/h2-10H,22H2,1H3,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRNHSYYBLEMOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N3NaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065051 | |

| Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10360-31-3 | |

| Record name | NSC143368 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010360313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2'-(4-aminophenyl)-6-methyl[2,6'-bibenzothiazole]-7-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.